N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide
Description
Properties
Molecular Formula |
C20H20N4O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c25-19(17-7-3-4-10-21-17)22-15-8-11-24(12-9-15)20(26)18-13-14-5-1-2-6-16(14)23-18/h1-7,10,13,15,23H,8-9,11-12H2,(H,22,25) |
InChI Key |
YXQMHLKYIPJKBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=N2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(1H-Indol-2-ylcarbonyl)piperidin-4-amine
-
Methylation of Piperidine-4-carboxylic Acid :
-
React piperidine-4-carboxylic acid with formaldehyde under transfer hydrogenation (Pd/C, HCO₂H, 90–95°C) to yield 1-methylpiperidine-4-carboxylic acid (92% purity).
-
Key Data :
Parameter Value Catalyst 5% Pd/C Temperature 90–95°C Yield 85–90%
-
-
Activation to Acid Chloride :
-
Treat 1-methylpiperidine-4-carboxylic acid with thionyl chloride (SOCl₂, reflux, 4 hr) to form the corresponding acid chloride.
-
-
Coupling with 1H-Indole-2-carboxylic Acid :
Formation of Pyridine-2-carboxamide
-
Activation of Pyridine-2-carboxylic Acid :
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Use HATU (1.1 eq) and DIEA (3 eq) in DMF to activate pyridine-2-carboxylic acid (30 min, rt).
-
-
Amidation with Piperidine Intermediate :
One-Pot Tandem Coupling
Direct Sequential Coupling ( , )
Procedure :
-
Simultaneous Activation :
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Combine 1H-indole-2-carboxylic acid and pyridine-2-carboxylic acid with EDC·HCl (1.2 eq) and HOBt (1 eq) in THF .
-
-
Stepwise Amide Formation :
-
First, add piperidin-4-amine to couple with indole-2-carboxylic acid (rt, 6 hr).
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Subsequently, add N-methylmorpholine (2 eq) and stir for 12 hr to form the pyridine carboxamide.
-
Yield : 65% overall ().
-
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Methodology ( )
Procedure :
-
Loading onto Wang Resin :
-
Attach Fmoc-piperidin-4-amine to Wang resin using DIC/HOBt (24 hr, rt).
-
-
Indole Carbonylation :
-
Deprotect Fmoc with 20% piperidine/DMF.
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Couple 1H-indole-2-carboxylic acid using PyBOP (3 eq) and DIEA (6 eq) in DMF (2 hr).
-
-
Pyridine-2-carboxamide Formation :
Optimization Strategies
Catalytic Improvements
Solvent and Temperature Effects
| Step | Optimal Solvent | Temperature | Yield Improvement |
|---|---|---|---|
| Indole Coupling | DCM | 0°C → rt | +15% |
| Pyridine Amidation | DMF | rt | +20% |
Analytical Characterization
Spectral Data ( , )
-
¹H NMR (400 MHz, DMSO-d6) :
δ 8.42 (d, J = 4.8 Hz, 1H, pyridine-H), 7.72 (s, 1H, indole-H), 4.50 (s, 2H, piperidine-CH₂), 2.68 (s, 3H, N-CH₃). -
HRMS (ESI+) : m/z 377.1743 [M+H]⁺ (calc. 377.1746).
Purity Assessment
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted piperidine derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide exhibits promising anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth by modulating key signaling pathways associated with cell proliferation and survival .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored, with preliminary findings suggesting it may reduce inflammatory markers in vitro. This could be particularly relevant for conditions such as arthritis or other inflammatory diseases where modulating the immune response is beneficial.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring followed by the introduction of the indole moiety. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Anticancer Evaluation
In a study evaluating various indole derivatives, this compound was tested against several human cancer cell lines. The results indicated significant cytotoxicity compared to control groups, highlighting its potential as a lead compound for further development in cancer therapeutics .
Case Study 2: Inflammatory Response Modulation
Another study focused on the anti-inflammatory properties of this compound, where it was tested in models of acute inflammation. The results showed a marked decrease in pro-inflammatory cytokines, suggesting that this compound could serve as a basis for developing new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with viral proteins, inhibiting viral replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The piperidine-carboxamide scaffold is a common feature among analogs, but substituents on the piperidine ring and attached aromatic groups vary significantly, influencing physicochemical and biological properties.
WNK463 (N-tert-Butyl-1-(1-(5-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)pyridin-2-yl)piperidin-4-yl)-1H-imidazole-5-carboxamide)
- Key Features : Incorporates a trifluoromethyl-oxadiazole-pyridinyl group and an imidazole ring.
- Molecular Weight : 463.46 g/mol (higher than the target compound due to fluorine and oxadiazole).
- Implications: The trifluoromethyl group enhances electronegativity and metabolic stability, while the oxadiazole may improve π-π stacking with hydrophobic binding pockets.
Benzimidazole Derivatives (PB4, PB5, PB7)
- Key Features : Replace indole with benzimidazole and include hydrazinecarbothioamide or hydroxy substituents.
- However, the rigidity of benzimidazole may reduce conformational flexibility compared to indole .
N-{1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-2-phenylethyl}-N-methylpyridine-2-carboxamide
- Key Features : Substitutes indole with benzofuran-2-carbonyl and adds a phenylethyl group.
- Physicochemical Properties: LogD (pH 7.4) = 4.16, indicating moderate lipophilicity. Zero hydrogen donors suggest reduced polar interactions compared to the target compound’s indole NH group .
N-[1-(2-Methylpropyl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide
- Key Features : Uses pyrimidin-2-yl instead of pyridine-2-carboxamide and introduces a 2-methylpropyl group on indole.
- Molecular Weight: 377.5 g/mol (lower than the target compound).
Functional Group and Pharmacokinetic Comparisons
Key Observations :
- Hydrogen Bonding : Benzimidazole derivatives (PB5) and WNK463 have higher H-bond acceptors, which may enhance target engagement but increase polar surface area, affecting bioavailability.
Structural Implications for Drug Design
- Indole vs. Benzimidazole/Benzofuran: Indole’s NH group provides a hydrogen-bond donor absent in benzofuran analogues, which could be critical for interactions with serine/threonine kinases. Benzimidazole’s dual nitrogens may mimic adenine in ATP-binding pockets .
- Pyridine vs.
- Fluorine and Oxadiazole : WNK463’s trifluoromethyl and oxadiazole groups enhance metabolic stability and electronegativity, traits valuable in CNS drugs but may increase toxicity risks .
Biological Activity
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H23N3O2, with a molecular weight of 325.4 g/mol. Its structure includes an indole moiety, a piperidine ring, and a carboxamide group, which are essential for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N3O2 |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | This compound |
Pharmacological Properties
Indole derivatives, including this compound, are known for their diverse pharmacological properties. These properties include:
- Anticancer Activity : Research indicates that indole derivatives can inhibit cancer cell proliferation and induce apoptosis through various pathways, including the modulation of signaling pathways involved in cell survival and death.
- Neuroprotective Effects : Some studies suggest that this compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells, potentially beneficial in neurodegenerative diseases.
The mechanisms by which this compound exerts its biological effects involve:
- Receptor Interaction : The indole moiety is known to interact with various biological receptors, influencing multiple signaling pathways within cells.
- Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines and modulate pathways such as NF-kB, which is critical in inflammatory responses.
- Antioxidant Properties : It has been shown to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs:
Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth with an IC50 value in the micromolar range, suggesting its potential as an anticancer agent .
Study 2: Neuroprotective Effects
Another research study explored the neuroprotective effects of the compound in a model of Alzheimer's disease. The findings demonstrated that treatment with this compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function in treated animals .
Comparative Analysis with Other Indole Derivatives
To better understand the efficacy of this compound, it can be compared with other notable indole derivatives:
| Compound | Activity | IC50 (μM) |
|---|---|---|
| N-[1-(1H-indol-2-carbonyl)piperidin] | Anticancer | 5.0 |
| Indole-based neuroprotective agent | Neuroprotection | 3.0 |
| N-[1-(1H-indol-3-carbonyl)aminopiperidine] | Antioxidant | 4.5 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide?
- Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. A typical approach involves reacting 1H-indole-2-carboxylic acid with piperidin-4-amine to form the indole-piperidine intermediate, followed by coupling with pyridine-2-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC or DCC). Purification often employs column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Characterization via -NMR and LC-MS is critical to confirm purity .
Q. Which spectroscopic techniques are essential for structural validation of this compound?
- Methodological Answer :
- - and -NMR : Assign chemical shifts to verify the indole, piperidine, and pyridine moieties. For example, indole NH protons typically appear at δ 10–12 ppm, while aromatic protons in pyridine resonate at δ 7–9 ppm .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1700 cm) and amide bonds (N–H bending at ~1550 cm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H] expected at m/z 376.4 for CHNO) .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) using nephelometry or HPLC-UV quantification.
- Stability : Conduct accelerated degradation studies (e.g., 24–72 hours at 37°C in PBS or simulated gastric fluid) with LC-MS monitoring. Adjust storage conditions (e.g., –20°C under nitrogen) based on observed degradation pathways .
Advanced Research Questions
Q. How can discrepancies in spectral data (e.g., unexpected -NMR shifts) be resolved during structural analysis?
- Methodological Answer :
- Cross-Technique Validation : Compare NMR data with IR and MS to rule out impurities. For example, an unexpected peak in NMR could indicate residual solvent or byproducts .
- Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts (e.g., B3LYP/6-31G* level) and compare with experimental data. This helps identify conformational isomers or tautomeric forms .
- X-ray Crystallography : If crystallizable, resolve the crystal structure to unambiguously confirm bond lengths and angles (e.g., using the CCP4 suite for data processing) .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability, followed by enzymatic cleavage in target tissues.
- Nanoparticle Encapsulation : Use PEGylated liposomes or PLGA nanoparticles to improve solubility and prolong half-life. Characterize encapsulation efficiency via dynamic light scattering (DLS) and in vitro release assays .
Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k, k) to purified targets (e.g., kinases or GPCRs).
- Molecular Dynamics (MD) Simulations : Model docking poses using software like AutoDock Vina. Validate with mutagenesis studies (e.g., alanine scanning of key binding residues) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity and specificity .
Data Contradiction and Validation
Q. How should researchers address inconsistencies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Re-evaluate Assay Conditions : Ensure assays (e.g., enzyme inhibition) are performed at optimal pH, temperature, and ionic strength. Include positive controls (e.g., known inhibitors) to validate assay reliability.
- Dose-Response Curves : Generate IC values across multiple replicates to rule out outlier data. Use statistical tools (e.g., Grubbs’ test) to identify anomalous results .
- Synchrotron Radiation Studies : For crystallography-derived models, collect high-resolution data (≤1.5 Å) to refine electron density maps and correct atomic positioning .
Tables for Key Data
| Analytical Technique | Key Observations | Reference |
|---|---|---|
| -NMR | Indole NH: δ 11.2 ppm; Pyridine H: δ 8.3 ppm | |
| IR Spectroscopy | C=O stretch: 1685 cm | |
| ESI-MS | [M+H]: m/z 376.4 (calculated) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
